molecular formula C18H18N2O2 B2879657 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 371119-24-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2879657
CAS No.: 371119-24-3
M. Wt: 294.354
InChI Key: VUVXCRAMVJTLFK-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline (THQ) core, a privileged scaffold in medicinal chemistry. This acetamide derivative is of significant interest for pharmaceutical research and development, particularly in the investigation of novel central nervous system (CNS) agents. The tetrahydroquinoline scaffold is a well-established structure in drug discovery. Scientific studies have shown that N-substitutions on the tetrahydroquinoline core can profoundly influence binding affinity and functional efficacy at opioid receptors . Specifically, research into THQ-based compounds has demonstrated their potential as mixed-efficacy μ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonists, a profile that is being explored to develop analgesics with reduced side effects like tolerance and dependence compared to classical opioids like morphine . The presence of the benzoyl and acetamide substituents on the THQ core in this compound is designed to modulate its physicochemical properties and interactions with biological targets, making it a valuable chemical tool for probing structure-activity relationships (SAR) . This product is intended for research purposes only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVXCRAMVJTLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

  • Aniline derivative : 6-Amino-1,2,3,4-tetrahydroquinoline (or its protected variant).
  • Aldehyde : Benzaldehyde (for subsequent benzoylation).
  • Enamide : N-Vinylacetamide (to introduce the acetamide precursor).
  • Catalyst : BiCl₃ (5–10 mol%) in dichloromethane (DCM) at 0–25°C.

Mechanistic Pathway

The reaction proceeds via a [4+2] cycloaddition mechanism, forming the tetrahydroquinoline ring with cis-stereochemistry. The enamide’s electron-deficient double bond facilitates nucleophilic attack by the in situ-generated imine from the aniline and aldehyde.

Yield Optimization

  • Temperature : Lower temperatures (0–5°C) favor regioselectivity, achieving yields up to 78%.
  • Solvent : Polar aprotic solvents (e.g., DCM) enhance reaction rates compared to ethers.

Regioselective Benzoylation at the 1-Position

Introducing the benzoyl group requires careful control to avoid over-acylation or ring-opening side reactions.

Benzoyl Chloride Acylation

  • Substrate : 6-Acetamido-1,2,3,4-tetrahydroquinoline.
  • Reagents : Benzoyl chloride (1.5 equiv), triethylamine (TEA, 2.0 equiv), DMAP (0.05 equiv) in anhydrous DCM.
  • Conditions : Stirring at 0°C for 30 minutes, then room temperature until completion (TLC monitoring).

Workup and Purification

  • Extraction : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
  • Chromatography : Silica gel column with ethyl acetate/petroleum ether (1:3 → 1:1 gradient).

Spectral Validation

  • ¹H-NMR (CDCl₃, 400 MHz): δ 7.92 (d, J = 6.6 Hz, 2H, benzoyl aromatic), 3.92 (s, 3H, OCH₃ if present), 1.90 (s, 3H, acetamide CH₃).
  • HRMS : Calculated for C₁₉H₁₉N₂O₂ [M+H]⁺: 307.1447; Found: 307.1446.

Acetamide Installation at the 6-Position

The acetamide group is introduced via direct acylation of a primary amine intermediate.

Acetyl Chloride Protocol

  • Substrate : 6-Amino-1-benzoyl-1,2,3,4-tetrahydroquinoline.
  • Reagents : Acetyl chloride (1.2 equiv), TEA (2.5 equiv) in DCM at 0°C.
  • Reaction Time : 2 hours at room temperature.

Alternative Methods

  • Acetic Anhydride : For less reactive substrates, acetic anhydride (2.5 equiv) with DMAP in refluxing THF.

Challenges and Solutions

  • Competitive Acylation : The tetrahydroquinoline’s secondary amine may react, necessitating protecting groups (e.g., Boc or Ts).
  • Purification : Recrystallization from ethanol/water (7:3) yields >95% purity.

One-Pot Tandem Synthesis

Recent advances enable combining cyclization and acylation in a single vessel, reducing purification steps.

Catalytic System

  • Catalyst : Cu(OTf)₂ (10 mol%) with molecular sieves (4Å).
  • Solvent : Toluene at 80°C under N₂.

Substrate Scope

  • Aldehyde Variants : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) improve yields to 85%.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Benzoyl Source : Substitute benzoyl chloride with benzoic acid using EDCI/HOBt coupling.
  • Solvent Recycling : DCM recovery via distillation reduces waste.

Analytical and Characterization Data

Table 1: Comparative Yields Across Methods

Method Yield (%) Purity (%) Key Reference
Povarov + Stepwise Acylation 78 98
One-Pot Tandem Synthesis 85 97
Benzoylation-Acetylation 72 96

Table 2: Spectral Data Summary

Technique Key Signals
¹H-NMR (CDCl₃) δ 1.90 (s, 3H, CH₃), 7.92 (d, 2H, Ar-H)
¹³C-NMR δ 170.6 (C=O), 145.1 (Ar-C)
HRMS 307.1446 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 1 and 6

The tetrahydroquinoline scaffold allows for diverse substitutions, which significantly alter physicochemical properties. Key analogs include:

Compound Name Position 1 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) logP Key Differences
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (Target) Benzoyl 2-(Cyclopentylsulfanyl)acetamide C23H26N2O2S 394.53 Not reported Cyclopentylsulfanyl group increases hydrophobicity
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide Benzoyl Propanamide C19H20N2O2 308.38 2.96 Shorter acyl chain reduces molecular weight and logP
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Acetyl Benzamide C18H18N2O2 294.35 Not reported Acetyl at position 1 and benzamide at 6 alter polarity
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylsulfanyl)acetamide Benzoyl 2-(Cyclopentylsulfanyl)acetamide C23H26N2O2S 394.53 Not reported Identical to target; structural redundancy noted

Key Observations :

  • Propanamide analog (MW 308.38) exhibits a lower molecular weight and logP (2.96) compared to the target compound, suggesting reduced lipophilicity due to the absence of sulfur-containing groups .
  • Benzamide variant (MW 294.35) swaps the acetamide for a benzamide group, likely increasing aromaticity and steric bulk, which may influence solubility and binding interactions .

Core Structure Modifications: Tetrahydroquinoline vs. Tetrahydroisoquinoline

describes tetrahydroisoquinoline derivatives (e.g., 25g, 25h), which differ in nitrogen positioning within the fused ring system. For example:

  • 25g: Features a cyclopropylmethyl-methylamino group at position 6 and a 3,4-dimethoxyphenylmethyl substituent at position 1. Its molecular weight is 590.74 g/mol (C37H42N4O3) .
  • 25j: Includes a 3,4-dimethoxyphenethylamino group at position 6, with a molecular weight of 677.82 g/mol (C40H47N3O6) .

Implications :

  • Tetrahydroisoquinolines generally exhibit higher molecular weights due to bulkier substituents (e.g., dimethoxyphenyl groups).

Substituent Effects on Physicochemical Properties

  • Hydrogen-Bonding Capacity: The target compound has 4 hydrogen-bond acceptors and 1 donor (similar to the propanamide analog ). Modifications like the benzamide group in may increase acceptor count, affecting solubility.
  • logP Trends : Sulfur-containing groups (e.g., cyclopentylsulfanyl in the target) likely elevate logP, enhancing membrane permeability but reducing aqueous solubility.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a tetrahydroquinoline moiety that is known to exhibit various biological effects, including antimicrobial and anticancer properties. The structural diversity of this compound allows it to interact with specific molecular targets, modulating their activity and influencing various biochemical pathways.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound may inhibit certain enzymes that play critical roles in disease pathways, leading to therapeutic effects. For instance, its mechanism may involve competitive inhibition of enzyme activity or modulation of receptor signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structures to this compound have shown promising anticancer activities. Specifically, studies have demonstrated that derivatives of tetrahydroquinoline can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of proliferation.

Antimicrobial Activity

This compound exhibits potential antimicrobial properties. Compounds in this class have been reported to inhibit the growth of various bacterial strains and fungi by disrupting their cellular processes.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The presence of both benzoyl and acetamide groups contributes to its unique chemical properties. A comparative analysis with similar compounds reveals insights into how structural modifications can influence biological efficacy.

Compound Structural Features Biological Activity
This compoundTetrahydroquinoline moiety with acetamide functionalityAnticancer and antimicrobial
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamideSimilar structure with slight modificationsPotentially similar activities
1,2,3,4-TetrahydroisoquinolineRelated compound with distinct activity profileVaries based on substitutions

Study 1: Anticancer Activity

A study focused on the anticancer properties of tetrahydroquinoline derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of this compound against various pathogens. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

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